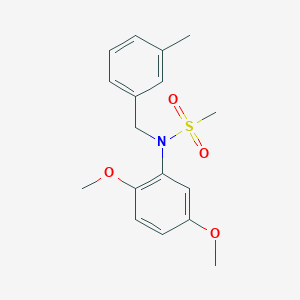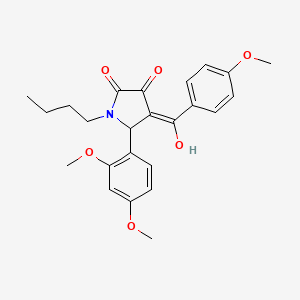![molecular formula C20H13F3N2O B5309517 (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone](/img/structure/B5309517.png)
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone, also known as MTTP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been shown to have anxiolytic and antidepressant effects in animal models, suggesting its potential as a therapeutic agent for anxiety and depression. In cancer research, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been found to inhibit the growth of cancer cells in vitro, indicating its potential as an anti-cancer agent. In drug development, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been used as a scaffold for the design of novel pharmaceuticals.
Mecanismo De Acción
The exact mechanism of action of (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone is not fully understood, but it is believed to act on various molecular targets, including GABA receptors, serotonin receptors, and ion channels. (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been shown to enhance GABAergic neurotransmission, which may contribute to its anxiolytic and antidepressant effects. Additionally, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been found to modulate the activity of ion channels, which may be involved in its anti-cancer effects.
Biochemical and Physiological Effects:
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter systems, inhibition of cancer cell growth, and alteration of gene expression. (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been found to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant effects. In cancer cells, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has been shown to inhibit cell proliferation and induce apoptosis, which may be due to its ability to modulate ion channels and alter gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has several advantages for lab experiments, including its stability, solubility, and ease of synthesis. However, there are also some limitations associated with (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone, including its relatively low potency and selectivity for certain molecular targets. Additionally, the effects of (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone may vary depending on the experimental conditions and cell types used.
Direcciones Futuras
There are several potential future directions for research on (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone, including the development of more potent and selective analogs, the investigation of its effects on other molecular targets, and the evaluation of its therapeutic potential in animal models and clinical trials. Additionally, further studies are needed to elucidate the exact mechanisms of action of (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone and its effects on different cell types and physiological systems. Overall, (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone has the potential to be a valuable tool for research in various fields and may lead to the development of novel therapeutics in the future.
Métodos De Síntesis
(1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone can be synthesized using a multi-step process that involves the reaction of 2-(trifluoromethyl)benzoyl chloride with 1-methyl-β-carboline in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield (1-methyl-9H-beta-carbolin-3-yl)[2-(trifluoromethyl)phenyl]methanone. The purity of the final product can be improved through recrystallization or column chromatography.
Propiedades
IUPAC Name |
(1-methyl-9H-pyrido[3,4-b]indol-3-yl)-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N2O/c1-11-18-14(12-6-3-5-9-16(12)25-18)10-17(24-11)19(26)13-7-2-4-8-15(13)20(21,22)23/h2-10,25H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQDWWKLZKPYPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=N1)C(=O)C3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(3-pyridinyl)-1-azetidinyl]-4-pyrimidinamine](/img/structure/B5309442.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-(3-hydroxyphenyl)nicotinamide](/img/structure/B5309447.png)

![2-(7-methyl-6-oxo-2,7-diazaspiro[4.5]dec-2-yl)nicotinic acid](/img/structure/B5309459.png)
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5309462.png)
![1-{[4-(methylthio)phenyl]sulfonyl}-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5309479.png)
![4-(5-methylpyridin-2-yl)-1-[2-(1H-tetrazol-5-yl)benzoyl]piperidin-4-ol](/img/structure/B5309490.png)

![N-(4-methoxy-2-methylphenyl)-7-methyl-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5309508.png)

![2-(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-ethoxyphenoxy)propanoic acid](/img/structure/B5309524.png)
![N-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)ethyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B5309531.png)
![N-[1-(1-D-leucyl-4-piperidinyl)-1H-pyrazol-5-yl]-3-methylbutanamide hydrochloride](/img/structure/B5309539.png)
![2-amino-4-[3-(morpholin-4-ylmethyl)phenyl]-6-(1H-pyrrol-2-yl)nicotinonitrile](/img/structure/B5309544.png)